molecular formula C16H8F3NO3 B138917 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103994-99-6

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B138917
M. Wt: 319.23 g/mol
InChI Key: RWCWKPZDWFXAFG-UHFFFAOYSA-N
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Description

The compound of interest, 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone, a class of antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the quinolone scaffold, such as the addition of fluorine atoms and various substituents, are crucial for the antibacterial activity and pharmacokinetic properties of these compounds .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the introduction of substituents at various positions of the quinolone ring to enhance antibacterial activity. For instance, the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoroquinoline-3-carboxylic acid demonstrates the modification at the C-7 position with various acyclic and heterocyclic groups . Similarly, alkylation of 6,7-difluoroquinoline with substituted-benzyl chlorides followed by treatment with piperazine derivatives leads to the formation of potent antibacterial agents . These synthetic strategies highlight the importance of the C-6 and C-7 positions in the quinolone core for antibacterial activity.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline-3-carboxylic acid core, with additional substituents that can significantly influence the biological activity. The presence of fluorine atoms, particularly at the C-6 and C-7 positions, is a common feature in many potent quinolones, as it can enhance the drug's ability to penetrate bacterial cells and resist efflux mechanisms . The molecular structure is confirmed using various analytical techniques such as IR, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including photonucleophilic aromatic substitution. For example, the photoreaction of 6-fluoroquinolones in basic media can lead to the formation of 6-hydroxy derivatives, a process that involves the excited triplet state and is influenced by the presence of hydroxide anions . This type of reaction is significant as it can affect the stability and pharmacological properties of the quinolone molecules under light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of fluorine atoms and other substituents can improve the lipophilicity and bioavailability of these compounds. The antibacterial activity is also closely related to these properties, as they determine the drug's ability to reach its target site within bacterial cells . The synthesis of ethyl 6,7-difluoroquinoline-3-carboxylate as a key intermediate for new tricyclic quinolones further illustrates the importance of these properties in drug development .

Scientific Research Applications

Antibacterial Activities

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs have demonstrated significant antibacterial activities. Research has shown that certain derivatives, such as 1-(substituted-benzyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, exhibit good antibacterial properties against a range of bacteria (Sheu et al., 1998). Additional studies have synthesized and evaluated the antibacterial efficacy of similar compounds, including various substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids (Ziegler et al., 1989).

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been a focal point in chemical synthesis and structural analysis. For instance, methods have been developed for the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a regioisomer of besifloxacin, starting from similar quinolone compounds (Xia et al., 2013). Another study focused on the photodegradation of difloxacin, a quinolone derivative, identifying various photoproducts including derivatives of the compound (Hubicka et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods involving this compound have been explored. For example, the reaction of N-aminoquinolones with ketones has provided a new approach to synthesize tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (Chupakhin et al., 1992). Another study used potassium carbonate to scavenge hydrogen fluoride, facilitating the production of a difluoro-boron complex starting from a related quinoline carboxylic acid (Li & Russell, 2008).

properties

IUPAC Name

6,7-difluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWKPZDWFXAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440142
Record name 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

103994-99-6
Record name 6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103994-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (14.5 g, 42 mmol) was mixed with acetic acid (300 ml), treated with 1N hydrochloric acid (100 ml) and heated to 100° for 4 hours. The reaction mixture was cooled and filtered, and the precipitate washed with water and ethyl ether to provide the title product as a solid, m.p. 252°-256° (11.5 g, 36.0 mmol, 85% yield).
Name
6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WP Hong, KJ Lee - Synthesis, 2006 - thieme-connect.com
Abstract Treatment of methyl propiolate and 2, 4, 5-trifluoro-, 2-fluoro-, 2-fluoro-5-methoxy-or 2, 3, 4, 5-tetrafluorobenzaldehydes with a ZrCl 4/Bu 4 NI combination induces an aldol …
Number of citations: 21 www.thieme-connect.com

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